molecular formula C20H22N4OS2 B6574299 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1017662-61-1

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B6574299
CAS No.: 1017662-61-1
M. Wt: 398.5 g/mol
InChI Key: WNLNHZBRNHRYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a thiophene ring, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene and piperazine rings. Common reagents used in these reactions include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Unique due to its combination of thiazole, thiophene, and piperazine rings.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.

    Piperazine Derivatives: Molecules featuring piperazine rings with different substituents.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-15-22-20(16-5-4-14-26-16)17(27-15)7-8-19(25)24-12-10-23(11-13-24)18-6-2-3-9-21-18/h2-6,9,14H,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLNHZBRNHRYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.